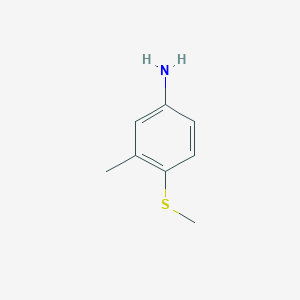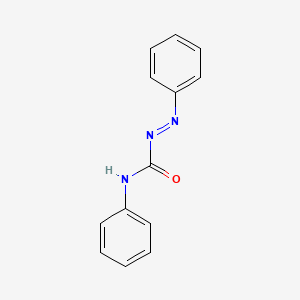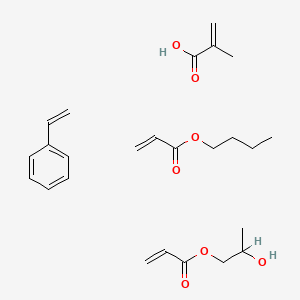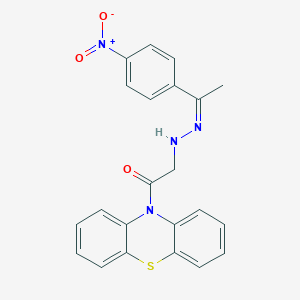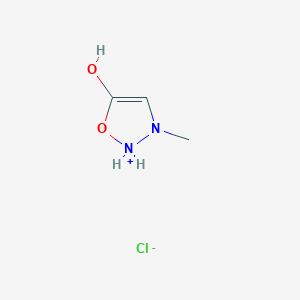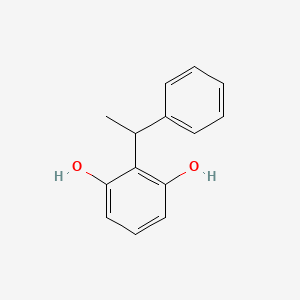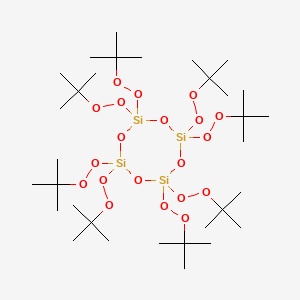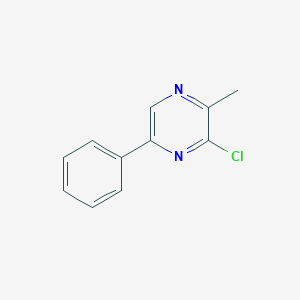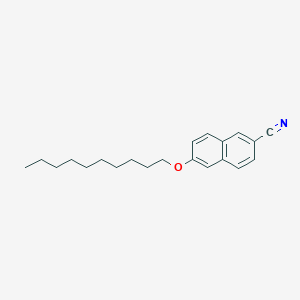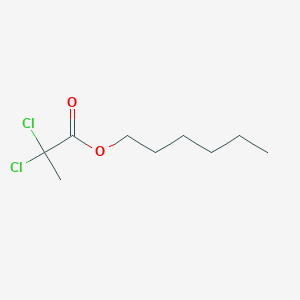
Propanoic acid, 2,2-dichloro-, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dichloro-, hexyl ester is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid backbone with two chlorine atoms attached to the second carbon and a hexyl group esterified to the carboxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, hexyl ester typically involves the esterification of 2,2-dichloropropanoic acid with hexanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2,2-dichloropropanoic acid+hexanolH2SO4propanoic acid, 2,2-dichloro-, hexyl ester+water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dichloro-, hexyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Hydrolysis: 2,2-dichloropropanoic acid and hexanol.
Reduction: 2,2-dichloropropanol and hexanol.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dichloro-, hexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dichloro-, hexyl ester primarily involves its hydrolysis to release 2,2-dichloropropanoic acid and hexanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. The released 2,2-dichloropropanoic acid can then interact with various molecular targets, potentially affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, hexyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Propanoic acid, 2,3-dichloro-, hexyl ester: Similar structure but with chlorine atoms on different carbons, leading to different reactivity.
Butanoic acid, 2,2-dichloro-, hexyl ester: Similar ester but with a longer carbon chain in the acid part.
Uniqueness
Propanoic acid, 2,2-dichloro-, hexyl ester is unique due to the presence of two chlorine atoms on the second carbon of the propanoic acid backbone. This structural feature imparts distinct chemical reactivity, particularly in nucleophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
68144-75-2 |
|---|---|
Fórmula molecular |
C9H16Cl2O2 |
Peso molecular |
227.12 g/mol |
Nombre IUPAC |
hexyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-3-4-5-6-7-13-8(12)9(2,10)11/h3-7H2,1-2H3 |
Clave InChI |
ASUBPNKOFQTFNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C(C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
